(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H7Cl2FO |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
MNZGIFONSZRANH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Halogenated Acetophenone
The starting material is typically 2,4-dichloro-5-fluoroacetophenone, which undergoes stereoselective reduction to yield the chiral alcohol. Common reducing agents include:
- Sodium borohydride (NaBH4)
- Chiral catalysts or auxiliaries for asymmetric induction
This step is crucial as it sets the stereochemistry at the ethanol carbon.
Chemical Resolution
If a racemic mixture is obtained, resolution methods can be applied. These include:
- Formation of diastereomeric esters or salts using chiral amines or acids
- Crystallization to separate enantiomers
An analogous preparation method for a similar compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, involves chemical resolution by forming phthalic acid half-esters followed by reaction with (S)-1-phenylethylamine to form diastereomeric salts that can be separated by crystallization. This approach could be adapted for the (R)-enantiomer of the 2,4-dichloro-5-fluoro derivative.
Example Synthetic Route (Adapted from Related Compounds)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,4-Dichloro-5-fluoroacetophenone + NaBH4 in ethanol, room temperature, 2 hours | Reduction of ketone to racemic alcohol |
| 2 | Reaction with phthalic anhydride and catalytic DMAP in organic base, reflux 1.5 hours | Formation of phthalic half-ester intermediate |
| 3 | Addition of chiral amine (e.g., (S)-1-phenylethylamine), reflux, crystallization | Formation and isolation of diastereomeric salt for resolution |
| 4 | Acid hydrolysis to remove phthalic acid, base extraction, purification | Recovery of optically pure (R)-alcohol |
This method emphasizes:
- Simplicity and reasonable synthesis steps
- Feasibility for scale-up due to straightforward work-up and recovery of chiral resolving agents
- Achievement of high optical purity (>99% ee) through resolution
Analytical and Purification Techniques
- Chiral HPLC or GC to determine enantiomeric excess
- NMR spectroscopy to confirm structure and purity
- Mass spectrometry for molecular weight confirmation
- Crystallization and recrystallization for purification of diastereomeric salts
Comparative Remarks and Challenges
| Aspect | Notes |
|---|---|
| Enzymatic resolution | Longer reaction times, lower reaction density, less favorable for industrial scale |
| Small molecule asymmetric catalysis | May not achieve desired ee (>99%) reliably |
| Chemical resolution | More steps but higher ee and better suited for scale-up; requires chiral amines and intermediates |
The chemical resolution approach, despite additional steps, remains a practical choice for producing (R)-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol with high optical purity and yield.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Enzymatic resolution | Uses enzymes to hydrolyze esters | High selectivity | Long reaction time, scale-up issues |
| Asymmetric catalysis | Chiral catalysts reduce ketone directly | One-step, potentially high ee | Catalyst cost, ee may be insufficient |
| Chemical resolution | Formation of diastereomeric salts | High ee (>99%), scalable | Multi-step, requires chiral resolving agents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under specific conditions. While the -OH group itself is a poor leaving group, activation via protonation or conversion to a better leaving group (e.g., tosylate) enables displacement. For example:
-
Tosylation : Reaction with tosyl chloride (TsCl) in pyridine forms the tosylate intermediate, which can then react with nucleophiles (e.g., halides, amines).
-
SN2 Mechanisms : Bulky groups adjacent to the hydroxyl may restrict SN2 pathways, favoring SN1 mechanisms in polar protic solvents .
Table 1: Nucleophilic Substitution Examples
| Reagent | Conditions | Product |
|---|---|---|
| Tosyl chloride | Pyridine, 0–5°C | (R)-1-(2,4-Dichloro-5-fluorophenyl)ethyl tosylate |
| Sodium azide | DMF, 80°C | (R)-1-(2,4-Dichloro-5-fluorophenyl)ethyl azide |
Oxidation Reactions
The secondary alcohol oxidizes to a ketone, though harsh conditions may degrade the aromatic substituents. Mild oxidizing agents are preferred:
-
PCC (Pyridinium chlorochromate) : Converts the alcohol to 1-(2,4-dichloro-5-fluorophenyl)ethanone without over-oxidation.
-
Swern Oxidation : Uses oxalyl chloride and dimethyl sulfide, preserving stereochemical integrity .
Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PCC | Dichloromethane | 25°C | 85–90 |
| Jones reagent | Acetone | 0°C | 70–75 |
Esterification and Acylation
The hydroxyl group reacts with acylating agents to form esters, enhancing solubility or stability:
-
Acetic anhydride : Forms (R)-1-(2,4-dichloro-5-fluorophenyl)ethyl acetate under acidic catalysis.
-
Benzoyl chloride : Requires base (e.g., pyridine) to scavenge HCl byproducts.
Mechanism Highlights:
-
Protonation of the hydroxyl oxygen increases electrophilicity.
-
Nucleophilic attack by the acylating agent’s carbonyl oxygen.
Elimination Reactions
Under acidic conditions, the alcohol undergoes dehydration to form an alkene:
-
H2SO4 or H3PO4 : Catalyze elimination via carbocation intermediates.
-
Zeises’ salt : Stabilizes transition states in milder conditions.
Key Considerations:
-
Zaitsev’s Rule : Favors formation of the more substituted alkene (1-(2,4-dichloro-5-fluorophenyl)ethylene).
-
Steric Effects : Bulky substituents may alter regioselectivity .
Halogenation and Electrophilic Aromatic Substitution
While the phenyl ring’s electron-withdrawing groups deactivate it toward electrophilic substitution, directed ortho-metalation can enable functionalization:
-
Lithiation : Using LDA (lithium diisopropylamide) at -78°C generates a nucleophilic aryl lithium species.
-
Quenching with Electrophiles : Adds groups (e.g., iodine, nitro) at the meta position relative to existing substituents.
Biological Interactions and Derivatization
Though not a direct chemical reaction, the compound’s bioactivity stems from interactions with enzymes or receptors:
Scientific Research Applications
It appears that the specific applications of "(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol" are not detailed in the provided search results. However, the search results do offer information regarding the general properties, synthesis, and related compounds that can be used to infer potential applications.
Chemical Information
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol, has the molecular formula C8H7Cl2FO and a molecular weight of 209.04 g/mol . Synonyms for this compound include 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, 704-09-6, and others . The PubChem CID for this compound is 16769979 .
Synthesis and Reactions
The synthesis of related compounds, such as 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, involves using 2,4-dichloro-5-fluoro acetophenone as a starting material . Specifically, the synthesis of (1E)-1-(2,4-Dichloro-5-fluorophenyl) ethanone hydrazone involves reacting 2,4-dichloro-5-fluoro acetophenone with hydrazine hydrate .
Potential Applications
Given that the search results mention the use of dichloro-fluoro phenyl compounds in synthesizing various compounds, it can be inferred that "(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol" may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals . For example, such compounds are important intermediates for preparing pesticide active isoxazoline substituted benzamides .
Related Compounds
Other related compounds include 1-(2,4-Dichloro-5-fluorophenyl)ethanamine, which has a PubChem CID of 3833141 . 1-(2,4-Dichloro-5-fluorophenyl)ethanone, another related compound, has a CAS No. of 704-10-9 .
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Lipophilicity: The dichloro-fluoro substitution in the target compound increases XLogP (3.5) compared to mono-halogenated analogs (e.g., 2.2 for 5-Cl-2-F) .
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the acidity of the hydroxyl group, influencing catalytic reduction efficiency .
Key Insights :
- Biocatalysis: Alcohol dehydrogenases achieve moderate-to-high ee (88–90%) for mono-fluorinated analogs but may struggle with sterically hindered dichloro derivatives .
- Chemical Catalysis : Transition-metal catalysts (e.g., Ru) enable near-perfect enantioselectivity (>99% ee) for trifluoromethyl-substituted analogs, suggesting applicability to the target compound .
Biological Activity
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(2,4-dichloro-5-fluorophenyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure:
- IUPAC Name: (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol
- CAS Number: 704-09-6
- Molecular Formula: C8H7Cl2F O
- Molecular Weight: 207.05 g/mol
The synthesis of (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under controlled conditions. The reduction is often facilitated by agents such as sodium borohydride or lithium aluminum hydride to yield the desired product with high purity and yield.
Antimicrobial Properties
Research indicates that (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol exhibits significant antimicrobial activity. A study conducted on various synthesized derivatives showed that compounds containing the 2,4-dichloro-5-fluorophenyl moiety demonstrated potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol | 15.6 | S. aureus |
| (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol | 20.0 | E. coli |
These findings suggest that the presence of halogen substituents enhances the compound's efficacy against microbial pathogens .
The mechanism by which (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects including modulation of enzyme activity and alteration of signal transduction pathways.
Case Studies
A notable case study evaluated the compound's effects on inflammation and pain management. In vitro assays demonstrated that (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol reduced the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol to achieve high enantiomeric purity?
- Methodological Answer : Kinetic resolution or asymmetric reduction of ketone precursors using chiral catalysts (e.g., Noyori-type catalysts) is effective. For example, enantioselective reduction of 2,4-dichloro-5-fluorophenylacetophenone using Ru-BINAP complexes can yield the (R)-enantiomer with >85% ee. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) is critical for purity validation .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration determination. Alternatively, compare experimental optical rotation ([α]D) and circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations). Crystallographic data for structurally similar compounds (e.g., halogenated phenyl ethanol derivatives) can guide validation .
Q. What solvent systems are recommended for solubility and reactivity studies?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance solubility for reactions (e.g., nucleophilic substitutions). For kinetic studies in non-polar media, toluene or dichloromethane is preferred. Solubility parameters (Hansen solubility parameters) should be matched to the compound’s logP (~2.5–3.0) for optimal results .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichloro-5-fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl/F groups activate the phenyl ring toward electrophilic substitutions but sterically hinder bulky catalysts. Computational modeling (e.g., DFT using Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with para-substituted boronic acids is recommended .
Q. What strategies resolve contradictions in NMR spectral assignments for diastereomeric derivatives?
- Methodological Answer : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals. For example, NOE interactions between the hydroxyl proton and adjacent aromatic protons can distinguish diastereomers. Isotopic labeling (e.g., D2O exchange for -OH) may clarify ambiguous peaks .
Q. How can computational models predict metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Employ QSAR models (e.g., Schrödinger’s ADMET Predictor) to estimate metabolic sites. Cytochrome P450 (CYP3A4/2D6) docking simulations (AutoDock Vina) can identify oxidation-prone regions. Validate with in vitro microsomal assays using LC-MS/MS for metabolite profiling .
Experimental Design & Data Analysis
Q. What experimental controls are critical for enantioselective synthesis scale-up?
- Methodological Answer : Include (1) racemic controls to benchmark enantiomeric excess, (2) temperature-controlled reactors (±2°C) to minimize thermal racemization, and (3) inline FTIR to monitor reaction progress. Use Design of Experiments (DoE) to optimize catalyst loading and solvent ratios .
Q. How to address discrepancies in chiral HPLC purity vs. biological activity assays?
- Methodological Answer : Ensure chiral column compatibility with the compound’s halogenated aromatic system (e.g., Chiralcel OD-H for polar analytes). If bioactivity mismatches purity data, test for trace impurities (e.g., residual Pd in cross-coupled products) via ICP-MS. Steric shielding effects in biological targets may also explain discrepancies .
Safety & Handling
Q. What are the key hazards in handling this compound during catalytic hydrogenation?
- Methodological Answer : The hydroxyl group and halogen substituents increase toxicity (H318: eye damage). Use closed-system reactors for hydrogenation to avoid exposure. Conduct hazard assessments per ECHA guidelines, including flammability tests (flash point >100°C) and waste neutralization protocols (e.g., NaOH hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
